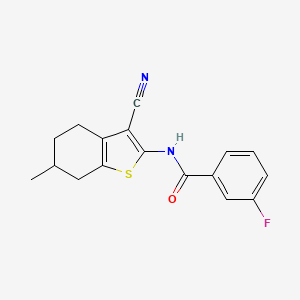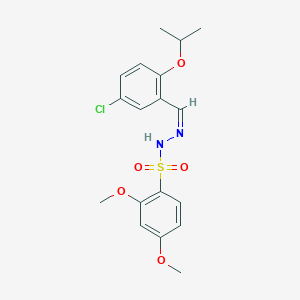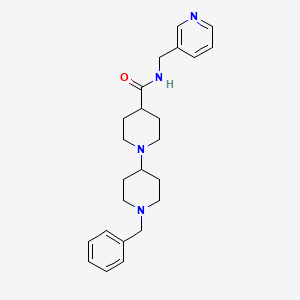
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-fluorobenzamide, also known as compound 1, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It has been found to exhibit potent antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-fluorobenzamide 1 involves the inhibition of the protein kinases, including AKT and PAK4, which are involved in various cellular processes, including cell survival, proliferation, and migration. Inhibition of these kinases by this compound 1 leads to the induction of apoptosis and cell cycle arrest. In addition, this compound 1 also inhibits the activity of VEGFR2, which is involved in angiogenesis.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit potent antitumor activity in various cancer cell lines, both in vitro and in vivo. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound 1 also inhibits angiogenesis, which is the process of forming new blood vessels that support tumor growth. These findings suggest that this compound 1 has the potential to be used as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-fluorobenzamide 1 in lab experiments is its potent antitumor activity in various cancer cell lines. This makes it a potential candidate for cancer therapy. In addition, this compound 1 has been found to exhibit good pharmacokinetic properties, including good oral bioavailability and favorable metabolic stability.
One of the limitations of using this compound 1 in lab experiments is its low solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound 1.
Orientations Futures
There are several future directions for the research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-fluorobenzamide 1. One direction is to further investigate its mechanism of action and identify potential biomarkers that can be used to predict its efficacy in cancer patients. Another direction is to optimize the synthesis method to improve the yield and purity of this compound 1. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound 1 in animal models before it can be tested in clinical trials. Finally, there is a need to investigate the potential of combining this compound 1 with other cancer therapies to enhance its antitumor activity.
Méthodes De Synthèse
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-fluorobenzamide 1 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-3-fluoroaniline with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base to yield the intermediate this compound. This intermediate is then reacted with 2,2,2-trifluoroacetic acid anhydride to give the final product, this compound 1. The overall yield of the synthesis is approximately 25%.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-fluorobenzamide 1 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that support tumor growth. These findings suggest that this compound 1 has the potential to be used as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-5-6-13-14(9-19)17(22-15(13)7-10)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEMUKLTFNYUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(3,4-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5081669.png)
![(3R*,4R*)-1-(2-phenylethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5081675.png)
![N-methyl-6-(4-morpholinyl)-N-(5-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5081686.png)
![1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5081690.png)

![3-(1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzonitrile](/img/structure/B5081701.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5081705.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5081718.png)
![2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine](/img/structure/B5081720.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5081735.png)

![(2R*,3R*)-3-(dimethylamino)-1'-(2-methyl-3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5081759.png)
![isopropyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5081774.png)
